molecular formula C26H22N2O4 B10895707 N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide

N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide

Cat. No.: B10895707
M. Wt: 426.5 g/mol
InChI Key: YPQSXPUADVDZBN-WPWMEQJKSA-N
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Description

N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a carbohydrazide group, with a bis(benzyloxy)phenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 3,4-bis(benzyloxy)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain types of chemical reactions and applications in research and industry.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C26H22N2O4/c29-26(24-12-7-15-30-24)28-27-17-22-13-14-23(31-18-20-8-3-1-4-9-20)25(16-22)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H,28,29)/b27-17+

InChI Key

YPQSXPUADVDZBN-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CO3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CO3)OCC4=CC=CC=C4

Origin of Product

United States

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